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Abstract
dCeMM4 is a small molecule molecular glue degrader that has demonstrated high selectivity in

inducing the degradation of cyclin K. This document provides a comprehensive technical

overview of the target protein selectivity of dCeMM4, its mechanism of action, and detailed

experimental protocols for its characterization. dCeMM4 mediates the formation of a ternary

complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to

the ubiquitination and subsequent proteasomal degradation of cyclin K. This targeted

degradation approach offers a promising therapeutic strategy, and this guide serves as a

resource for researchers in the field of targeted protein degradation and drug discovery.

Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality with the potential

to address previously "undruggable" targets. Molecular glue degraders are small molecules

that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase,

leading to the target's ubiquitination and degradation. dCeMM4 is a molecular glue that has

been identified to selectively target cyclin K for degradation.[1] Cyclin K, in complex with

CDK12 and CDK13, plays a crucial role in the regulation of transcriptional elongation. The

selective degradation of cyclin K presents a novel approach for modulating these processes in

various disease contexts. This guide details the selectivity profile of dCeMM4, the underlying

molecular mechanism, and the experimental methodologies used to elucidate its function.
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Target Protein Selectivity of dCeMM4
Quantitative proteomic studies have been instrumental in defining the target selectivity of

dCeMM4. These experiments, primarily conducted in KBM7 and HEK293T human cell lines,

have revealed a pronounced and selective degradation of cyclin K.

Proteome-Wide Selectivity
Mass spectrometry-based quantitative proteomics has demonstrated that treatment with

dCeMM4 leads to a significant reduction in the abundance of cyclin K.[2] Notably, a milder

destabilization of the cyclin K-associated kinases, CDK12 and CDK13, has also been

observed, likely as a consequence of cyclin K degradation.[2] Importantly, no other cyclin-

dependent kinases (CDKs) or cyclins were found to be significantly destabilized, highlighting

the remarkable selectivity of dCeMM4.[2]

Quantitative Degradation Data
The potency of dCeMM4 in inducing cyclin K degradation is typically quantified by determining

the half-maximal degradation concentration (DC50) and the maximum degradation level

(Dmax). While specific DC50 and Dmax values for dCeMM4 are not readily available in all

publications, studies on similar cyclin K degraders have established a correlation between the

in vitro ternary complex formation affinity (measured by TR-FRET as EC50) and the cellular

degradation potency (DC50).[3]

Table 1: Quantitative Proteomics Data for dCeMM4 Treatment
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Protein Cell Line
Treatment
Concentrati
on

Treatment
Time

Log2 Fold
Change vs.
DMSO

Reference

Cyclin K KBM7 3.5 µM 5 hours

Pronounced

Destabilizatio

n

CDK12 KBM7 3.5 µM 5 hours

Milder

Destabilizatio

n

CDK13 KBM7 3.5 µM 5 hours

Milder

Destabilizatio

n

Mechanism of Action
dCeMM4 functions as a molecular glue, inducing the proximity of the CDK12-cyclin K complex

to the CRL4B E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of

ubiquitin from the E2 conjugating enzyme to cyclin K, marking it for degradation by the

proteasome.

Signaling Pathway
The degradation of cyclin K initiated by dCeMM4 follows a well-defined signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.researchgate.net/figure/DCeMM2-3-4-selectively-induce-acute-cyclin-K-destabilization-and-milder-CDK12-13_fig3_343412188
https://pmc.ncbi.nlm.nih.gov/articles/PMC10746543/
https://www.benchchem.com/product/b10854763#dcemm4-target-protein-selectivity
https://www.benchchem.com/product/b10854763#dcemm4-target-protein-selectivity
https://www.benchchem.com/product/b10854763#dcemm4-target-protein-selectivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10854763?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

